molecular formula C11H8N2O4 B12349384 Ethyl 2,3-dioxoquinoxaline-6-carboxylate

Ethyl 2,3-dioxoquinoxaline-6-carboxylate

Cat. No.: B12349384
M. Wt: 232.19 g/mol
InChI Key: QELDBBONFQIYAC-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxoquinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dioxoquinoxaline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst. For instance, a titanium silicate (TS-1) catalyst can be used in methanol at room temperature to achieve high yields . Another method involves the use of phosphorous oxychloride (POCl3) and sodium azide, which results in the formation of bistetrazoloquinoxalines .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that can be performed on a multigram scale. The use of recyclable catalysts and mild reaction conditions are preferred to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dioxoquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.

    Substitution: Substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include titanium(III) chloride for reduction and phosphorous oxychloride for substitution . Reaction conditions often involve ambient temperature and the use of solvents like methanol .

Major Products

The major products formed from these reactions are typically quinoxaline derivatives with various functional groups, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 2,3-dioxoquinoxaline-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,3-dioxoquinoxaline-6-carboxylate involves its interaction with molecular targets and pathways in biological systems. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

ethyl 2,3-dioxoquinoxaline-6-carboxylate

InChI

InChI=1S/C11H8N2O4/c1-2-17-11(16)6-3-4-7-8(5-6)13-10(15)9(14)12-7/h3-5H,2H2,1H3

InChI Key

QELDBBONFQIYAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC(=O)C(=O)N=C2C=C1

Origin of Product

United States

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